2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Beschreibung

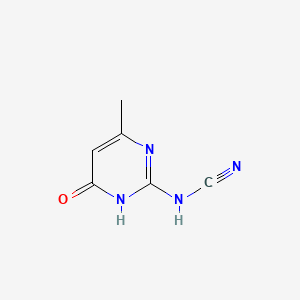

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative characterized by a cyanoamino (-NH-C≡N) group at position 2, a hydroxyl (-OH) group at position 4, and a methyl (-CH₃) group at position 4. The cyanoamino group distinguishes it from common pyrimidine derivatives, influencing its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBRHUINONWPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991997 | |

| Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-19-4 | |

| Record name | NSC67127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7152-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

Given its structural similarity to pyrimidine, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the biological activity of these targets.

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have reasonable bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the solubility and stability of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. It is soluble in aqueous base and DMSO, suggesting that it may be stable in a range of biological environments.

Biochemische Analyse

Biochemical Properties

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in nucleotide synthesis and metabolism. The compound’s ability to form hydrogen bonds and its structural similarity to natural pyrimidines enable it to act as a substrate or inhibitor for specific enzymes. For instance, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby affecting the overall nucleotide pool within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interfering with nucleotide synthesis pathways, leading to changes in the availability of essential metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound’s ability to mimic natural pyrimidines allows it to integrate into nucleotide synthesis pathways, thereby influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the overall metabolic flux and levels of key metabolites. The compound’s ability to mimic natural pyrimidines allows it to integrate into these pathways, thereby influencing cellular metabolism and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s hydrophilic nature allows it to be transported efficiently within the aqueous environment of the cell, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis. Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

Biologische Aktivität

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAMP) is a pyrimidine derivative recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

CAMP is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 125.13 g/mol

- Functional Groups : Cyano group at the 2-position, amino group at the 2-position, hydroxy group at the 4-position, and methyl group at the 6-position.

Biological Activities

CAMP exhibits a range of biological activities:

- Antimicrobial Properties : Studies indicate that CAMP has notable antimicrobial effects against various bacterial strains. Its structure allows it to interact with microbial enzymes, inhibiting their function and growth .

- Anticancer Potential : Research has shown that CAMP can influence cell signaling pathways associated with cancer progression. It modulates gene expression related to apoptosis and cell cycle regulation, potentially making it a candidate for anticancer therapies .

- Inhibition of Nitric Oxide Production : CAMP has been studied for its ability to suppress nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory properties .

The biological activity of CAMP primarily stems from its ability to interact with various enzymes involved in nucleotide metabolism. Its structural similarity to natural pyrimidines allows it to act as both a substrate and an inhibitor for key enzymes such as:

- Dihydroorotate Dehydrogenase

- Thymidylate Synthase

These interactions can lead to alterations in nucleotide pools within cells, impacting cellular metabolism and gene expression .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of CAMP against several bacterial strains. The results were quantified using Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that CAMP reduced cell viability at concentrations ranging from 10 to 100 µM. The effects were dose-dependent:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings suggest that higher concentrations of CAMP may induce apoptosis in cancer cells .

Pharmacokinetics and Dosage Effects

CAMP's pharmacokinetic profile indicates good solubility in aqueous solutions and DMSO, facilitating its use in various experimental settings. Dosage studies in animal models have shown that lower doses (up to 50 mg/kg) exhibit minimal toxicity while effectively modulating cellular processes. However, higher doses can lead to adverse effects such as metabolic disruptions and increased apoptosis rates .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 2-cyanoamino-4-hydroxy-6-methylpyrimidine exhibit significant antimicrobial properties. For instance, riboswitch ligand analogs derived from this compound can selectively inhibit guanine-related metabolic pathways, demonstrating potential as antimicrobial agents against various pathogens .

1.2 Antiviral Properties

The compound has been studied for its antiviral effects, particularly in inhibiting viral replication. Its structural properties allow it to interact with viral RNA, making it a candidate for further development in antiviral therapies .

1.3 Cancer Research

Studies have shown that pyrimidine derivatives can act as inhibitors of cancer cell proliferation. The ability of this compound to modulate specific signaling pathways makes it a subject of interest in cancer research .

Agricultural Applications

2.1 Pesticide Development

One of the primary applications of this compound is its role as an intermediate in the synthesis of pesticides. The compound is utilized in the formulation of fungicides and insecticides, including products like pirimiphos-methyl and pirimiphos-ethyl . This application highlights its importance in agricultural chemistry.

2.2 Herbicide Formulations

Research has indicated that compounds derived from this compound can be effective in herbicide formulations, offering selective action against unwanted vegetation while minimizing harm to crops .

Material Science Applications

3.1 Supramolecular Chemistry

The compound has been employed in the development of supramolecular polymers. These materials exhibit unique properties such as thermoresponsiveness and conductivity when combined with multi-walled carbon nanotubes (MWCNTs) . This application is particularly relevant for flexible electronic devices.

3.2 Conductive Materials

Recent studies have focused on integrating this compound into conductive elastomers, which are crucial for the advancement of smart materials used in sensors and other electronic applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Properties

A study published in PLoS Pathogens explored the efficacy of riboswitch ligands derived from this compound against Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential for clinical applications in treating bacterial infections .

Case Study 2: Pesticide Development

A patent filed for the synthesis of pesticides highlighted the utility of this compound as a key intermediate. The developed compounds showed enhanced efficacy against common agricultural pests, demonstrating the compound's relevance in modern agriculture .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis compare 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with structurally related pyrimidines, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Spectral Differentiation

- The cyanoamino group’s strong IR absorption near 2200 cm⁻¹ (C≡N stretch) distinguishes the target compound from amino (3300–3500 cm⁻¹) or hydroxymethyl (3200–3600 cm⁻¹) analogs . Raman spectroscopy could further differentiate substituent vibrations, such as the C-Cl stretch (~750 cm⁻¹) in chlorinated analogs .

Vorbereitungsmethoden

Nucleophilic Substitution of 2-Alkylsulfonyl Pyrimidines with Cyanamide

A patented process (EP0209779A2) describes the preparation of 2-cyanoamino-pyrimidine derivatives, including this compound, via nucleophilic substitution of 2-alkylsulfonyl-pyrimidine derivatives with cyanamide or its metal salts under mild conditions:

- The reaction is typically performed at normal atmospheric pressure.

- Reactants: 1 mole of 2-alkylsulfonyl-pyrimidine derivative and 1.1 to 1.5 moles of cyanamide or metal cyanamide salt.

- Reaction conditions: Room temperature or slight cooling, stirred until completion (e.g., 6 hours at 20 °C).

- After reaction, the mixture is concentrated and acidified (pH 1-7) with acetic acid, hydrochloric acid, or sulfuric acid to precipitate the product.

- Isolation: Crystalline 2-cyanoamino-pyrimidine is isolated by filtration.

This method is advantageous due to mild conditions and straightforward isolation, making it suitable for scale-up.

Condensation of Substituted Malonic Acid Diesters with Guanidine Derivatives

Research literature reports synthesis of guanidinopyrimidine derivatives structurally related to this compound using condensation of substituted biguanides or guanidine salts with malonic acid diesters:

- Starting materials: Substituted biguanides (e.g., β-phenethylbiguanide hydrochloride) and sodium ethoxide in ethanol.

- Reaction: After initial mixing and removal of precipitated salts, ethyl acetoacetate or benzoylacetate is added and heated at 120-130 °C for about 1 hour.

- Workup: Precipitate is filtered, washed, and recrystallized from pyridine or DMF.

- Variations include reaction with hydroxylamine hydrochloride to introduce hydroxyguanidino groups.

This approach yields 2-methylguanidino-4-hydroxy-6-methylpyrimidine and related analogs, which are structurally close to 2-cyanoamino derivatives.

| Step | Conditions | Outcome |

|---|---|---|

| Sodium ethoxide + biguanide salt in ethanol | Stir and filter precipitate | Removal of salts |

| Addition of ethyl acetoacetate, heat 120-130 °C, 1 h | Formation of pyrimidine ring | Precipitate formation |

| Recrystallization | Pyridine or DMF | Purified guanidinopyrimidine |

This method is useful for synthesizing guanidino-substituted pyrimidines but requires elevated temperatures and careful recrystallization.

Chlorination and Subsequent Substitution of 4,6-Dihydroxypyrimidines

The synthesis of 2-amino-4,6-dihydroxypyrimidine derivatives, precursors to 2-cyanoamino analogs, involves:

- Condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide excess.

- Conversion of 4,6-dihydroxypyrimidine moiety into 4,6-dichloropyrimidine using chlorinating agents such as POCl3, PCl5, SOCl2, or COCl2 with additives like DMF or pyridine.

- Modified synthetic procedures have been developed to improve yields (up to 90%) and simplify isolation.

Comparative Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, and how can reaction conditions be optimized for yield?

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store in airtight, light-resistant containers under inert gas (N) at –20°C. Monitor degradation via HPLC or TLC, tracking byproducts like hydrolyzed cyano groups . For hygroscopic analogs, Karl Fischer titration quantifies water uptake .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways and intermediates for derivatives of this compound?

-

Methodological Answer : Quantum mechanical calculations (e.g., DFT, MP2) model transition states and intermediates. For example, ICReDD’s reaction path search methods combine quantum chemistry with machine learning to predict feasible pathways for trifluoromethyl-substituted pyrimidines . Tools like Gaussian or ORCA simulate free energy profiles, guiding experimental prioritization .

-

Case Study : For 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5), computational studies revealed solvent effects on tautomerization equilibria, explaining discrepancies in NMR data .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for structurally similar pyrimidine derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine H-N HMBC NMR to resolve tautomeric forms or use 2D-COSY for overlapping signals .

- Isotopic Labeling : Introduce C or N labels to track specific functional groups.

- Cross-Platform Analysis : Compare experimental IR spectra with DFT-simulated vibrational modes (e.g., for cyano vs. carbonyl groups) .

Q. What advanced methods are used to profile impurities in this compound synthesized via novel routes?

- Methodological Answer :

-

LC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates, oxidation byproducts) with ppm-level sensitivity.

-

X-ray Crystallography : Resolves structural ambiguities in crystalline impurities .

-

Kinetic Modeling : Predicts impurity formation rates under varying conditions (e.g., Arrhenius plots for thermal degradation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in pyrimidine reactivity?

- Methodological Answer :

- Error Source Identification : Check solvent effects (implicit vs. explicit solvation models), basis set adequacy, and conformational sampling in simulations .

- Experimental Replication : Vary conditions (e.g., temperature, catalyst) to test robustness.

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook for thermodynamic properties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.